Telbivudine-d4: A Technical Guide for Researchers
Telbivudine-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties and synthetic approaches for Telbivudine-d4, a deuterated analog of the antiviral drug Telbivudine. This document outlines its core chemical characteristics, potential synthetic pathways, and its mechanism of action in inhibiting Hepatitis B Virus (HBV) replication.
Core Chemical Properties
Telbivudine-d4, a stable isotope-labeled version of Telbivudine, is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1] The incorporation of deuterium atoms allows for precise quantification of Telbivudine in biological samples using mass spectrometry and liquid chromatography.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀D₄N₂O₅ | [2][3][4] |
| Molecular Weight | 246.26 g/mol | [2][4] |
| CAS Number | 1134182-00-5 | [1][2][3][4] |
| Appearance | White to Off-White Solid | [2] |
| Synonyms | 1-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(methyl-d3)pyrimidine-2,4(1H,3H)-dione-6-d, Epavudine-d4, L-Thymidine-d4, NV 02B-d4 | [1][2][3] |
Synthesis of Telbivudine-d4: An Overview
One potential synthetic approach starts with a suitable L-sugar derivative, which is then condensed with a deuterated thymine base. The synthesis of Telbivudine has been reported to start from L-arabinose or 2'-deoxy-β-D-thymidine. A likely pathway for Telbivudine-d4 would involve the use of a deuterated thymine precursor in the condensation step.
A generalized synthetic workflow is outlined below:
Caption: A generalized workflow for the synthesis of Telbivudine-d4.
A patent describes a method for preparing Telbivudine from 2'-deoxy-beta-D-thymidine. This involves reacting it with p-toluenesulfonyl chloride, followed by reaction with potassium benzoate to yield 3,5-di-O-benzoyl-beta-L-thymidine, which is then deprotected.[5] Another patented method involves the deprotection of 2-deoxy-3,5-di-O-p-chlorobenzoyl L-thymidine using sodium methylate in methanol.[6] These routes could potentially be adapted for the synthesis of Telbivudine-d4 by utilizing a deuterated starting material.
Mechanism of Action: Inhibition of HBV Replication
Telbivudine is a synthetic thymidine nucleoside analog that acts as a potent inhibitor of Hepatitis B Virus (HBV) DNA polymerase.[7][8] The drug is the L-enantiomer of the naturally occurring D-thymidine.[9]
Upon administration, Telbivudine is phosphorylated by cellular kinases to its active triphosphate form, Telbivudine 5'-triphosphate.[7][8][10] This active metabolite then competes with the natural substrate, thymidine 5'-triphosphate, for incorporation into the growing viral DNA chain by the HBV DNA polymerase (reverse transcriptase).[7][8]
The incorporation of Telbivudine 5'-triphosphate into the viral DNA leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[8][10][11] This effectively halts viral DNA replication.[8][10] Telbivudine preferentially inhibits the synthesis of the second strand of HBV DNA.[9][10]
Caption: The mechanism of action of Telbivudine in inhibiting HBV replication.
References
- 1. veeprho.com [veeprho.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN101362787B - Preparation method of telbivudine - Google Patents [patents.google.com]
- 6. CN105198948A - Telbivudine synthesis and treatment method - Google Patents [patents.google.com]
- 7. Telbivudine | C10H14N2O5 | CID 159269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Telbivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Telbivudine? [synapse.patsnap.com]
